molecular formula C10H9N B14114794 3-(2-Cyclopropylethynyl)pyridine

3-(2-Cyclopropylethynyl)pyridine

Cat. No.: B14114794
M. Wt: 143.18 g/mol
InChI Key: JTAIHZOZJLZELR-UHFFFAOYSA-N
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Description

3-(2-Cyclopropylethynyl)pyridine is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound features a pyridine ring, a fundamental heterocycle in pharmaceuticals and agrochemicals , which is functionalized with a cyclopropylethynyl moiety. The cyclopropylacetylene linker is a valuable spacer that can influence the molecule's conformation, electronic properties, and metabolic stability. While the specific biological profile and mechanism of action for this compound itself are not detailed in the public domain, its core structural motif is significant. The combination of a pyridine ring and a cyclopropylethynyl group is a key feature in advanced bioactive molecules. For instance, this specific arrangement is found in the molecular scaffold of modern fungicides, such as Pyrapropoyne, which act as Succinate Dehydrogenase Inhibitors (SDHIs) by disrupting cellular respiration in fungi . This makes this compound a highly relevant intermediate for researchers working on the synthesis and development of new crop protection agents . Furthermore, pyridine derivatives are extensively explored in pharmaceutical research for their diverse biological activities. This compound serves as a versatile precursor for constructing more complex molecular architectures, enabling investigations into new therapeutic and agrochemical candidates. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

3-(2-cyclopropylethynyl)pyridine

InChI

InChI=1S/C10H9N/c1-2-10(8-11-7-1)6-5-9-3-4-9/h1-2,7-9H,3-4H2

InChI Key

JTAIHZOZJLZELR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=CN=CC=C2

Origin of Product

United States

Mechanistic Investigations of Synthetic Transformations Involving the 3 2 Cyclopropylethynyl Pyridine Scaffold

Reaction Pathway Elucidation of Key Synthetic Steps

The primary route for the synthesis of 3-(2-cyclopropylethynyl)pyridine is the Sonogashira cross-coupling reaction. libretexts.orgru.nl This reaction typically involves the coupling of a halopyridine, most commonly 3-bromopyridine (B30812) or 3-iodopyridine, with cyclopropylacetylene (B33242) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgru.nl While specific mechanistic studies for the synthesis of this compound are not extensively documented in publicly available literature, the reaction pathway is widely accepted to follow the general mechanism of the Sonogashira coupling.

The reaction commences with the activation of the palladium(0) catalyst, which then undergoes oxidative addition with the halopyridine to form a square planar palladium(II) intermediate. youtube.comyoutube.com Concurrently, the terminal alkyne, cyclopropylacetylene, reacts with the copper(I) co-catalyst in the presence of a base to form a copper(I) acetylide species. This step is crucial as it increases the nucleophilicity of the alkyne. The subsequent step, transmetalation, involves the transfer of the cyclopropylethynyl group from the copper acetylide to the palladium(II) complex, displacing the halide. The resulting diorganopalladium(II) complex then undergoes reductive elimination, yielding the final product, this compound, and regenerating the active palladium(0) catalyst, thus completing the catalytic cycle. youtube.comyoutube.com

In copper-free Sonogashira variants, the base plays a more direct role in the deprotonation of the alkyne, and the subsequent steps proceed through a similar palladium-centered cycle. nih.gov The specific ligand coordinated to the palladium center can significantly influence the efficiency of each step in the pathway.

Catalytic Cycle Analysis in Metal-Mediated Couplings

The catalytic cycle of the palladium-mediated Sonogashira coupling for the synthesis of this compound is a well-orchestrated sequence of elementary steps. While detailed kinetic and spectroscopic analysis for this specific reaction is limited, the general framework provides valuable insights.

Catalytic Cycle of Sonogashira Coupling

StepDescriptionKey Intermediates
1. Oxidative Addition The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridine.Arylpalladium(II) halide complex
2. Transmetalation The cyclopropylethynyl group is transferred from the copper acetylide to the palladium center.Diaryl- or Arylalkynylpalladium(II) complex
3. Reductive Elimination The coupled product, this compound, is eliminated from the palladium center, regenerating the Pd(0) catalyst.This compound, Pd(0) catalyst

The nature of the palladium catalyst, typically a complex with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or N-heterocyclic carbene (NHC) ligands, plays a pivotal role in the efficiency of the catalytic cycle. libretexts.orgru.nl The ligand's steric and electronic properties influence the rate of oxidative addition and reductive elimination. For instance, bulky and electron-rich ligands can facilitate the reductive elimination step. libretexts.org The choice of base, commonly an amine like triethylamine (B128534) or diisopropylamine, is critical for the formation of the copper acetylide and for neutralizing the hydrogen halide formed during the reaction. organic-chemistry.org

Recent advancements have explored the use of heterogeneous palladium catalysts, such as palladium nanoparticles supported on various materials, which can offer advantages in terms of catalyst recovery and reuse. worktribe.com Mechanistic studies on these systems suggest that the reaction may occur on the surface of the nanoparticles. worktribe.com

Regioselectivity and Stereoselectivity in Cyclopropyl-Ethynyl Pyridine (B92270) Synthesis

Regioselectivity: In the synthesis of this compound from a di-substituted pyridine precursor, the regioselectivity of the coupling reaction is a critical consideration. For instance, in a scenario involving a dihalopyridine, the relative reactivity of the different carbon-halogen bonds dictates the position of the cyclopropylethynyl group. Generally, the order of reactivity for halogens in Sonogashira couplings is I > Br > Cl > F. This difference in reactivity can be exploited to achieve selective mono-alkynylation.

When coupling with a pyridine ring bearing different substituents, both electronic and steric factors of the existing groups influence the site of the reaction. Electron-withdrawing groups can activate the pyridine ring towards nucleophilic attack, which can be a factor in certain coupling mechanisms. nih.gov However, in the standard Sonogashira coupling, the oxidative addition step is often the regioselectivity-determining step, favoring the position with the most labile carbon-halogen bond.

Stereoselectivity: The synthesis of this compound from achiral precursors does not typically generate stereocenters. However, if the cyclopropylacetylene or the pyridine starting material is chiral, the preservation or influence on the stereochemistry during the coupling reaction would be a key aspect. There are reports on the stereoselective synthesis of cyclopropyl-containing molecules, often employing chiral auxiliaries or catalysts to control the formation of stereocenters. nih.govnih.gov In the context of this compound, if a chiral ligand is used on the palladium catalyst, it could potentially induce enantioselectivity in subsequent transformations of the pyridine ring, although this is not a direct feature of the initial Sonogashira coupling to form the scaffold itself.

Dearomatization Mechanisms of Activated Pyridine Rings

The dearomatization of the pyridine ring in the this compound scaffold opens up avenues for the synthesis of complex, three-dimensional piperidine (B6355638) derivatives. The dearomatization of pyridines can be achieved through various mechanisms, primarily involving the activation of the pyridine ring to make it more susceptible to nucleophilic attack. nih.govresearchgate.net

Activation is typically achieved by N-acylation, N-alkylation, or coordination to a Lewis acid. researchgate.netmdpi.com This activation lowers the aromatic stabilization energy and increases the electrophilicity of the pyridine ring. The presence of the electron-withdrawing cyclopropylethynyl group at the 3-position is expected to influence the regioselectivity of the nucleophilic attack.

One common dearomatization pathway is the 1,4-addition of a nucleophile to an activated pyridinium (B92312) species, leading to a 1,4-dihydropyridine. nih.gov The regioselectivity of this attack is governed by the electronic nature of the substituents on the pyridine ring. For a 3-substituted pyridine, nucleophilic attack can occur at the C2, C4, or C6 positions. The cyclopropylethynyl group, being an unsaturated system, can influence the electronic distribution in the activated pyridine ring, potentially directing the nucleophilic attack.

Another potential dearomatization pathway involves cycloaddition reactions. mdpi.com The activated pyridine ring can act as a diene or a dienophile in [4+2] or [2+4] cycloadditions, respectively. The specific substitution pattern on the pyridine ring, including the presence of the cyclopropylethynyl group, would play a crucial role in determining the feasibility and outcome of such reactions.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanisms of pyridine dearomatization. mdpi.comnih.govresearchgate.net Such studies can provide valuable insights into the transition states and intermediates involved, helping to rationalize the observed regioselectivity and reactivity. While specific DFT studies on the dearomatization of this compound are not widely reported, the general principles derived from studies on other substituted pyridines are applicable.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 2 Cyclopropylethynyl Pyridine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules in solution. For 3-(2-Cyclopropylethynyl)pyridine, both ¹H and ¹³C NMR spectroscopy provide a wealth of structural information.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. The proton at the C2 position is typically the most deshielded due to its proximity to the nitrogen atom, appearing as a distinct singlet or a narrow doublet. The protons at C4 and C5 would appear as doublets or doublet of doublets, with their coupling constants revealing their ortho, meta, or para relationships. The proton at C6, also adjacent to the nitrogen, would also be found at a lower field. The cyclopropyl (B3062369) group protons would present as a complex multiplet at a much higher field (upfield), a characteristic feature of strained aliphatic rings. The methine proton of the cyclopropyl group directly attached to the ethynyl (B1212043) moiety would be the most deshielded among the cyclopropyl protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. The carbons of the pyridine ring resonate in the aromatic region, with their exact shifts influenced by the electron-withdrawing effect of the nitrogen and the substitution pattern. The quaternary carbons of the ethynyl group would have characteristic shifts in the range of 80-90 ppm. The carbons of the cyclopropyl group, including the methine and methylene (B1212753) carbons, would appear at a high field, confirming the presence of this saturated ring system.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.65 s - H-2
8.50 d 4.8 H-6
7.70 dt 7.9, 1.8 H-4
7.25 dd 7.9, 4.8 H-5
1.45 m - Cyclopropyl-CH
0.90 m - Cyclopropyl-CH₂

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
152.0 C-2
149.5 C-6
138.5 C-4
123.0 C-5
120.0 C-3
95.0 Py-C≡C-Cpr
75.0 Py-C≡C-Cpr
10.0 Cyclopropyl-CH

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. Unlike unit resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, thereby confirming the molecular formula of the synthesized compound.

For this compound, an exact mass measurement of its protonated molecular ion [M+H]⁺ would provide definitive evidence for its composition, C₁₀H₉N. The calculated exact mass for this ion is compared to the experimentally determined value. A mass accuracy within a few parts per million (ppm) is typically considered a confirmation of the assigned molecular formula. This technique is invaluable for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ion Elemental Composition Calculated Exact Mass [M+H]⁺ Found (Hypothetical) Mass Error (ppm)

X-Ray Crystallography for Solid-State Molecular Architecture Analysis

While NMR provides information about the molecule's structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions within a crystal lattice.

For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis would provide a detailed picture of its molecular geometry. It would confirm the planarity of the pyridine ring and provide precise measurements for the C-C and C-N bond lengths within the heterocycle. The geometry of the ethynyl linker, expected to be linear, would be unequivocally established. Furthermore, the bond lengths and angles within the cyclopropyl ring would offer insight into the degree of ring strain.

The crystal packing analysis would reveal how the molecules arrange themselves in the solid state. This could involve π-π stacking interactions between the pyridine rings of adjacent molecules or other non-covalent interactions, which are crucial in understanding the material's bulk properties. For instance, the crystal structure of a related compound, bis(O-butyldithiocarbonato)bis(3-ethyl pyridine)nickel(II), has been established by X-ray crystallography, revealing the coordination geometry and packing in the solid state. nmrdb.org Similarly, a detailed crystallographic study of this compound would provide invaluable data on its solid-state conformation and intermolecular forces.

Computational and Theoretical Studies on 3 2 Cyclopropylethynyl Pyridine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of molecular systems. nih.govresearchgate.net For pyridine (B92270) and its derivatives, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-311G+(d,p), provide valuable insights into their behavior. ias.ac.inmostwiedzy.pl

Reactivity Prediction: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors derived from DFT calculations that help in predicting a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netwjarr.com A smaller energy gap generally implies higher reactivity. researchgate.net

For substituted pyridines, DFT has been used to predict nucleophilicity, a key aspect of their reactivity. ias.ac.in By calculating HOMO-LUMO energies and other descriptors, researchers can establish a theoretical scale of nucleophilicity that correlates with experimental observations. ias.ac.in Such studies enable the prediction of how 3-(2-Cyclopropylethynyl)pyridine might behave in various chemical reactions.

DFT Calculated Property Significance for this compound
Molecular Electrostatic Potential (MEP)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points.
HOMO EnergyIndicates the propensity to donate electrons in a chemical reaction.
LUMO EnergyIndicates the propensity to accept electrons in a chemical reaction.
HOMO-LUMO Energy GapA smaller gap suggests higher chemical reactivity and lower kinetic stability. wjarr.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for studying how a ligand, such as this compound or its derivatives, interacts with a biological target, typically a protein. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field. The resulting binding affinity, often expressed in kcal/mol, provides an estimate of the strength of the interaction. mdpi.com For derivatives of pyridine, docking studies have been instrumental in identifying potential inhibitors for various enzymes and receptors. d-nb.infomdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and interactions. MD simulations can confirm the stability of the docked pose and provide insights into the flexibility of both the ligand and the receptor. nih.gov The stability of the complex is often assessed by monitoring the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atomic positions over the simulation period. nih.gov

Simulation Technique Information Gained for this compound
Molecular DockingPredicts binding mode and affinity to a biological target.
Molecular Dynamics (MD)Assesses the stability of the ligand-target complex and reveals dynamic interactions. nih.gov

In Silico Analysis of Molecular Descriptors Relevant to Biological Research

In silico analysis involves the calculation of various molecular descriptors that can predict the physicochemical and biological properties of a compound. mdpi.com These descriptors are crucial in the early stages of drug discovery for filtering large libraries of compounds and prioritizing those with desirable characteristics.

For a molecule like this compound, a range of descriptors can be calculated:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms and dipole moments, often calculated using quantum chemical methods. academie-sciences.fr

Hydrophobicity Descriptors: Lipophilicity, often expressed as logP, is a critical descriptor that influences a drug's absorption, distribution, and metabolism. mdpi.com

These descriptors provide a quantitative basis for understanding the molecule's behavior and for building predictive models.

Descriptor Type Example Descriptors Relevance to Biological Research
TopologicalMolecular Weight, Number of Rotatable BondsInfluences size, flexibility, and bioavailability.
ElectronicPartial Charges, Dipole MomentGoverns intermolecular interactions and binding.
HydrophobicityLogPAffects membrane permeability and distribution.

Conformational Analysis and Energy Landscapes of the Pyridine-Ethynyl-Cyclopropyl System

The three-dimensional structure of a molecule, or its conformation, is critical to its biological activity. The pyridine-ethynyl-cyclopropyl system in this compound possesses rotational freedom around the single bonds, leading to various possible conformations.

Conformational Analysis: This involves identifying the stable conformations (local minima on the potential energy surface) and the transition states that connect them. Computational methods can systematically rotate the dihedral angles of the molecule and calculate the energy at each step to map out the conformational space. For similar systems, such as cyclopropylacyl radicals, studies have shown the existence of distinct s-cis and s-trans conformations with specific energy barriers to rotation. rsc.org

Energy Landscapes: The potential energy surface (PES) or energy landscape provides a comprehensive picture of all possible conformations and their relative energies. Understanding the energy landscape of this compound is crucial for determining the most likely conformations to be present under physiological conditions and thus the shapes that are available for interacting with biological targets. Computational analyses have been used to show how factors like protonation can influence the preferred conformation of ethynylpyridine polymers, stabilizing helical structures. nih.gov

Predictive Modeling of Structure-Property Relationships for Derivative Design

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities, respectively. mdpi.com

Building Predictive Models: These models are developed by first calculating a set of molecular descriptors for a series of known compounds. researchgate.net Then, statistical methods like multiple linear regression are used to build a mathematical model that relates these descriptors to the observed property or activity. researchgate.net

Application in Derivative Design: Once a statistically robust QSAR or QSPR model is established, it can be used to predict the properties and activities of new, yet-to-be-synthesized derivatives of this compound. mdpi.com This predictive capability allows medicinal chemists to rationally design new molecules with improved characteristics, such as enhanced binding affinity or better physicochemical properties, thereby accelerating the drug discovery process. researchgate.net For instance, QSAR studies on 2-aryl pyridine derivatives have provided structural insights for designing novel anti-rheumatoid agents. researchgate.net

Receptor Binding and Modulation at the Molecular Level

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Analogs of this compound have been investigated for their ability to bind to and modulate the activity of various receptors.

Exploration of Biological Activities and Molecular Mechanisms Associated with 3 2 Cyclopropylethynyl Pyridine Analogs Pre Clinical Focus

2 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Interactions

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission. nih.gov They are crucial in both the central and peripheral nervous systems. nih.gov The pyridine (B92270) ring is a key component of nicotine (B1678760), the prototypical agonist for these receptors. nih.govnih.gov The pyridine nitrogen of nicotine forms a critical hydrogen bond within the receptor's binding site. nih.gov Numerous synthetic agents based on natural nAChR ligands have been developed. nih.gov Research into pyridine-modified analogs of 3-(2-aminoethoxy)pyridine has led to the discovery of novel nicotinic receptor ligands. nih.gov These findings underscore the importance of the pyridine moiety for interaction with nAChRs and suggest that analogs of 3-(2-Cyclopropylethynyl)pyridine could also function as nAChR ligands. nih.govdntb.gov.uamdpi.com

Cellular and Sub-Cellular Mechanistic Investigations (e.g., Apoptosis Induction, Fungal Cell Death Pathways)

Understanding the cellular and sub-cellular consequences of compound treatment is crucial for elucidating their mechanism of action.

Apoptosis Induction: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. mdpi.com Many anticancer agents exert their effects by inducing apoptosis in tumor cells. nih.govresearchgate.net Several studies have demonstrated the apoptosis-inducing capabilities of pyridine derivatives. For example, a new series of 3-cyano-2-substituted pyridines was shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov The benzohydrazide (B10538) derivative 9a from this series exhibited a potent growth inhibitory effect with an IC50 value of 2 μM and was found to trigger the mitochondrial apoptotic pathway. nih.govresearchgate.net This was evidenced by the upregulation of p53 and Bax, downregulation of Bcl-2, and release of cytochrome c. nih.gov Similarly, other novel 3-cyanopyridine (B1664610) derivatives have been identified as inducers of apoptosis through the modulation of survivin, an inhibitor of apoptosis protein. mdpi.com Another study on (2,6-dimethylphenyl)arsonic acid showed it induced apoptosis through the mitochondrial pathway and downregulated XIAP. mdpi.com Furthermore, certain indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been shown to be potent activators of caspase-3, a key executioner caspase in apoptosis. nih.gov

Fungal Cell Death Pathways: Fungal infections pose a significant threat to human health, and there is a need for novel antifungal agents. nih.govresearchgate.net One promising strategy is to activate the intrinsic cell death pathways within pathogenic fungi. nih.govresearchgate.net While fungi can undergo a form of programmed cell death, the mechanisms are not as well understood as in mammals. nih.gov Some antifungal drugs, despite having different primary targets, can induce a common oxidative damage cellular death pathway. nih.gov This pathway involves the production of reactive oxygen species (ROS) and is dependent on the tricarboxylic acid cycle and respiratory chain. nih.gov The antifungal occidiofungin, for example, is known to induce apoptosis in yeast. researchgate.net Given the broad antimicrobial activity of pyridine derivatives, it is plausible that some this compound analogs could exert their antifungal effects by triggering such cell death pathways. nih.govekb.eg

Table 2: Apoptotic Activity of a 3-Cyano-2-Substituted Pyridine Derivative

CompoundCell LineActivityIC50
Benzohydrazide derivative 9aMCF-7 (Breast Cancer)Growth Inhibition, Apoptosis Induction2 µM

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogs of this compound, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Influence of Substituent Variations on Potency and Selectivity

The biological activity of pyridine derivatives can be significantly modulated by the nature and position of various substituents. nih.govnih.gov While direct SAR studies on this compound analogs are not extensively documented in publicly available literature, valuable insights can be extrapolated from structurally related compounds, particularly other 3-alkynylpyridine derivatives investigated as modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). ebi.ac.uk

For instance, in the development of mGluR5 antagonists, the substitution pattern on the pyridine ring and the terminal group of the ethynyl (B1212043) moiety play a critical role in determining potency and selectivity. ebi.ac.uk Studies on analogs of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a potent and selective mGluR5 antagonist, have revealed key SAR trends. ebi.ac.uk The replacement of the thiazole (B1198619) ring with other heterocycles or substituted phenyl groups can dramatically alter the compound's affinity for the receptor.

Furthermore, general SAR studies on diverse classes of pyridine derivatives have shown that:

Electron-donating and electron-withdrawing groups: The electronic properties of substituents on the pyridine ring can influence binding affinity. For example, in some series of pyrrolo[2,3-b]pyridine analogs, electron-withdrawing substitutions were found to be more potent than electron-donating ones.

Hydrogen bonding: The introduction of groups capable of forming hydrogen bonds can enhance target engagement and specificity. nih.gov

Analog Class Substituent Variation Observed Impact on Potency/Selectivity Target
mGluR5 Antagonists (MTEP analogs)Modification of the terminal aryl/heterocyclic groupSignificant changes in potency. Some analogs showed >100-fold difference in activity. ebi.ac.ukmGluR5
Pyrrolo[2,3-b]pyridinesElectron-withdrawing vs. electron-donating groupsElectron-withdrawing groups generally led to higher potency.Various Kinases
General Pyridine DerivativesAddition of -OMe, -OH, -C=O, NH2 groupsEnhanced antiproliferative activity. nih.govCancer Cell Lines
General Pyridine DerivativesPresence of halogen atoms or bulky groupsDecreased antiproliferative activity. nih.govCancer Cell Lines

Positional Isomerism and its Impact on Bioactivity Profiles

The position of the ethynyl group and any additional substituents on the pyridine ring is a critical determinant of biological activity. In the context of mGluR5 antagonists, the position of the alkynyl substituent on the pyridine ring dramatically affects activity. For example, 2-alkynylpyridines like 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-alkynylpyridines like MTEP both act as potent mGluR5 antagonists, but their detailed pharmacological profiles and off-target effects can differ. ebi.ac.uknih.gov

In a series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, the isomeric position of the nitrogen atoms within the thiadiazole ring (1,2,4- vs. 1,3,4-thiadiazole) resulted in a significant difference in potency against the filarial worm O. gutturosa. acs.org This highlights the profound impact that subtle changes in atomic arrangement can have on biological outcomes.

Compound Series Isomeric Variation Impact on Bioactivity Biological Target/Assay
Alkynylpyridines2-alkynyl vs. 3-alkynylBoth can be potent mGluR5 antagonists, but with potentially different selectivity profiles. ebi.ac.uknih.govmGluR5
Di(pyridin-2-yl)-thiadiazoles1,2,4-thiadiazole vs. 1,3,4-thiadiazoleThe 1,3,4-isomer was less potent. acs.orgO. gutturosa motility
Phenyl-substituted pyridin-2-yl guanidinesPhenyl group at position 3, 4, 5, or 6Only the 6-phenyl derivative was active as an MSK1 inhibitor.MSK1

Preclinical Model Applications for Mechanistic Biology Studies

Preclinical models, both in vitro and in vivo, are indispensable for elucidating the molecular mechanisms through which novel compounds exert their biological effects. For analogs of this compound, a variety of preclinical models would be employed depending on the therapeutic area of interest.

Given the structural similarity of 3-alkynylpyridines to known mGluR5 antagonists, a primary area of investigation would likely be in the field of neuroscience. Preclinical models relevant to disorders where mGluR5 is implicated, such as anxiety, depression, and substance use disorders, would be of significant interest. For example, the mGluR5 antagonist MPEP has been shown to reduce neuronal injury in in vitro and in vivo trauma models. nih.govbangor.ac.uk It has also been demonstrated to decrease ethanol (B145695) consumption in animal models through a protein kinase Cε-dependent mechanism. johnshopkins.edu

Furthermore, the potential antiproliferative and anti-inflammatory activities of pyridine derivatives suggest that analogs of this compound could be evaluated in cancer and inflammation models. nih.govnih.gov In vitro assays using various cancer cell lines would be a first step to assess cytotoxic or cytostatic effects. nih.gov Subsequent in vivo studies in rodent models of cancer would be necessary to evaluate efficacy and further probe the mechanism of action. Similarly, for anti-inflammatory potential, models of acute or chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis in rodents, could be utilized.

The choice of preclinical model is therefore intrinsically linked to the observed biological activity and the hypothesized molecular target of the this compound analogs under investigation.

Applications in Medicinal Chemistry Research and Drug Discovery Pre Discovery and Lead Optimization Stages

Scaffold Optimization and Derivatization for Lead Identification

The process of lead identification and optimization hinges on the systematic modification of a core scaffold to enhance its pharmacological and pharmacokinetic properties. The 3-(2-cyclopropylethynyl)pyridine structure offers multiple vectors for chemical modification, allowing medicinal chemists to fine-tune its characteristics to achieve desired biological activity and drug-like properties.

The pyridine (B92270) ring itself is a versatile platform for derivatization. nih.govnih.gov As a six-membered heteroaromatic ring, its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at a biological target. Furthermore, the pyridine ring can be substituted at its various open positions (2, 4, 5, and 6) to explore the structure-activity relationship (SAR). For instance, the introduction of small alkyl groups, halogens, or amine functionalities can significantly alter the electronic properties, solubility, and metabolic stability of the parent molecule. In a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, modifications on the pyridine ring were shown to influence antibacterial activity, demonstrating the ring's importance in modulating biological effects. nih.gov

The ethynyl (B1212043) linker provides both structural rigidity and a reactive handle for further chemical elaboration. Its linear geometry holds the pyridine and cyclopropyl (B3062369) moieties in a well-defined spatial orientation. This linker can be exploited in various chemical reactions, such as click chemistry or Sonogashira couplings, to attach larger and more complex fragments. This strategy allows for the rapid generation of a diverse set of analogues during lead optimization to explore new binding interactions. For example, the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has been achieved from a phenylethynyl-pyrazole precursor, showcasing how an ethynyl group can serve as a foundation for constructing more complex heterocyclic systems. nih.gov

A systematic exploration of these modification sites is crucial for establishing a comprehensive SAR. The table below illustrates potential derivatization strategies for the this compound scaffold.

Modification Site Potential Modifications Rationale for Modification Relevant Findings from Literature
Pyridine Ring Halogenation (F, Cl, Br) at C2, C4, C5, C6Modulate electronics, introduce new binding interactions.Pyridine derivatives are key scaffolds for drugs. mdpi.com
Amination or Alkylation at C2, C4, C5, C6Improve solubility, introduce hydrogen bond donors/acceptors.Amino-substituted aza-acridines show biological activity. rsc.org
Cyclopropyl Group Substitution with methyl, trifluoromethyl, or fluoro groupsProbe hydrophobic pockets, enhance metabolic stability.Fluorinated building blocks are valuable in drug discovery. mdpi.com
Ring expansion to cyclobutyl or cyclopentylAlter steric profile and conformational flexibility.The cyclopropyl moiety has a positive effect on drug properties. researchgate.net
Ethynyl Linker Reduction to an ethyl or ethylene (B1197577) linkerIncrease conformational flexibility.Rigid linkers can enforce a bioactive conformation.
Use in cycloaddition reactions (e.g., click chemistry)Attach diverse functional groups or heterocyclic rings.Ethynyl groups are versatile synthetic handles. nih.gov

Role of this compound as a Privileged Structure or Building Block

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The this compound scaffold can be considered a privileged structure by virtue of its constituent parts: the pyridine ring and the cyclopropyl moiety.

The pyridine ring is one of the most ubiquitous heterocycles in medicinal chemistry, found in a vast number of FDA-approved drugs. nih.govmdpi.com Its prevalence stems from its ability to improve the physicochemical properties of a molecule and its capacity to engage in various non-covalent interactions with biological macromolecules. The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility. Pyridine-containing drugs are used to treat a wide range of conditions, including cancer, infectious diseases, and disorders of the central nervous system. mdpi.commdpi.com

Similarly, the cyclopropane (B1198618) ring is recognized as a privileged motif in drug design. researchgate.net Its incorporation into a molecule can have several beneficial effects. The strained three-membered ring introduces conformational constraint, which can pre-organize the molecule into a bioactive conformation, thereby improving binding affinity. The cyclopropyl group is also more lipophilic than a corresponding isopropyl group but is often more metabolically stable than an unsaturated double bond. This combination of properties has led to its inclusion in numerous marketed drugs.

The combination of the pyridine ring and the cyclopropyl group via a rigid ethynyl linker in this compound creates a novel scaffold that inherits the privileged characteristics of its components. This makes it an attractive building block for constructing molecules with a high likelihood of biological activity. Medicinal chemists can use this core structure as a template, confident that it provides a solid foundation for developing potent and selective modulators of various protein targets.

Design of Targeted Compound Libraries Based on the Core Scaffold

In modern drug discovery, the construction of targeted compound libraries is a key strategy for identifying novel hits and leads. A targeted library is a collection of compounds designed to interact with a specific family of biological targets, such as kinases or G-protein coupled receptors. The this compound scaffold is an excellent starting point for the design of such libraries due to its synthetic tractability and the multiple points available for diversification.

A common approach to library synthesis is parallel synthesis, where a common intermediate is reacted with a set of diverse building blocks to rapidly generate a large number of final compounds. For the this compound core, several synthetic strategies can be envisioned for library construction.

One strategy would involve the synthesis of a variety of substituted pyridines, which are then coupled to cyclopropyl acetylene (B1199291) via a Sonogashira cross-coupling reaction. This would allow for the exploration of different substituents on the pyridine ring. A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was successfully prepared using Suzuki cross-coupling reactions on a core scaffold, demonstrating the feasibility of this approach for generating diversity. nih.gov

Alternatively, the ethynyl group of this compound can be used as a chemical handle for diversification. For example, a Huisgen 1,3-dipolar cycloaddition (a "click" reaction) with a library of organic azides would yield a collection of triazole-containing compounds. This method is highly efficient and allows for the introduction of a wide range of functional groups.

The table below outlines a hypothetical design for a targeted compound library based on the this compound scaffold, targeting a hypothetical protein kinase.

Library Subset Diversification Strategy Building Blocks Potential Interactions Probed
Subset A: Pyridine Modification Suzuki or Buchwald-Hartwig cross-coupling on a halogenated pyridine precursor.Diverse boronic acids or amines.Interactions with the hinge region of the kinase; solubility.
Subset B: Ethynyl Elaboration Huisgen cycloaddition ("click chemistry") on the ethynyl group.Library of functionalized organic azides.Exploration of the solvent-exposed region; introduction of new pharmacophores.
Subset C: Cyclopropyl Analogs Synthesis of analogues with substituted or alternative cycloalkyl groups.Substituted cyclopropyl acetylenes.Probing of hydrophobic pockets adjacent to the main binding site.

By combining these strategies, medicinal chemists can generate a large and diverse library of compounds centered around the this compound core. High-throughput screening of such a library against a panel of biological targets can rapidly identify novel chemotypes with promising therapeutic potential. The synthesis of pyridothienopyrimidine derivatives from a common precursor highlights how new bioactive compounds can be discovered through the systematic cyclization and modification of a core structure.

Future Directions and Emerging Research Paradigms for 3 2 Cyclopropylethynyl Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-(2-Cyclopropylethynyl)pyridine is most readily achieved via well-established cross-coupling reactions. However, future research will focus on developing more efficient, sustainable, and scalable synthetic routes.

The predominant method for synthesizing aryl-alkyne bonds is the Sonogashira coupling. wikipedia.org This reaction typically involves the palladium-catalyzed coupling of a terminal alkyne (cyclopropylacetylene) with an aryl halide (such as 3-bromopyridine (B30812) or 3-iodopyridine) in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org While effective, traditional Sonogashira protocols often require anhydrous and anaerobic conditions. organic-chemistry.org Modern variations have been developed that can be performed under milder conditions, in aqueous media, and even in the presence of air, utilizing stable organopalladium catalysts. wikipedia.orgscispace.com

Future synthetic development for this compound and its derivatives will likely focus on several key areas:

Green Chemistry Approaches: Emphasis will be placed on environmentally benign procedures. This includes one-pot, multicomponent reactions that reduce waste and improve efficiency. nih.gov Microwave-assisted synthesis, for example, has been shown to shorten reaction times and increase yields for pyridine (B92270) derivatives. nih.gov The use of sustainable solvents, such as ionic liquids, which can also act as catalysts, is another promising avenue being explored for pyridine synthesis. dntb.gov.ua

Catalyst Innovation: Research into heterogeneous catalysts, such as palladium single-atom catalysts, offers the potential for easier separation and recycling, reducing costs and environmental impact in large-scale synthesis. hes-so.ch The development of copper-free Sonogashira coupling protocols is also a significant area of interest, as it eliminates the use of a potentially toxic and difficult-to-remove metal cocatalyst. organic-chemistry.org

Synthesis from Renewable Feedstocks: A long-term goal for sustainable chemistry is the synthesis of platform chemicals from renewable sources. Research has demonstrated the synthesis of pyridine and picoline (methylpyridine) from glycerol, a byproduct of biodiesel production. researchgate.net Such processes, involving catalytic dehydration and aminocyclization, could provide a sustainable route to the basic pyridine core in the future. researchgate.net

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For a scaffold like this compound, these computational tools offer a powerful means to accelerate the design-make-test-analyze cycle.

Research has already demonstrated that AI can be used to design novel pyridine derivatives. nih.gov By training models on large datasets of known compounds and their biological activities, AI can identify promising new molecular architectures. For this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of novel analogs. This allows researchers to prioritize the synthesis of compounds with the most promising drug-like properties.

Virtual Screening: Deep learning-based virtual screening can rapidly evaluate massive compound libraries containing billions of molecules to identify those most likely to be active against a specific biological target. nih.gov This approach can uncover novel scaffolds and has been shown to improve hit rates significantly compared to traditional high-throughput screening alone. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as binding affinity to a target protein or improved metabolic stability. These models can explore a vast chemical space to propose innovative next-generation compounds.

Structure-Activity Relationship (SAR) Analysis: AI can assist in elucidating complex SAR by identifying the subtle molecular features that contribute to biological activity. Tools like comparative 3D quantitative structure-activity relationship (QSAR) analysis and pharmacophore generation can guide the rational design of more potent and selective analogs. nih.gov

Exploration of Untapped Biological Target Classes and Therapeutic Areas

The pyridine ring is a versatile scaffold found in drugs targeting a wide array of biological targets and diseases. researchgate.netmdpi.com This suggests that this compound could possess activity in numerous therapeutic areas that have yet to be explored for this specific substitution pattern. Future research should involve broad screening of the compound against diverse target classes. Based on the activities of other pyridine derivatives, promising areas for investigation include:

Oncology: Pyridine derivatives have been developed as inhibitors of crucial cancer targets, including tubulin polymerization and protein kinases like PI3K and Tropomyosin receptor kinase (TRK). hes-so.chnih.govnih.gov

Infectious Diseases: The pyridine core is present in compounds with documented antibacterial, antifungal, and antiviral properties, including activity against HIV. mdpi.comnih.gov

Neurological and Psychiatric Disorders: Pyridine-based molecules have shown potential as anticonvulsants and have been explored for their psychotropic properties. nih.govtjnpr.org

Metabolic and Inflammatory Diseases: Various pyridine derivatives have been investigated as antidiabetic agents, urease inhibitors for treating H. pylori infections, and anti-inflammatory agents. nih.govnih.govnih.govnih.gov

The table below summarizes selected biological targets and therapeutic areas where different pyridine-based scaffolds have demonstrated activity, suggesting potential avenues for the investigation of this compound.

Scaffold ClassBiological Target / ActivityTherapeutic AreaReference(s)
Pyrazolo[3,4-b]pyridinesTRKA InhibitorsCancer hes-so.ch
Thieno[2,3-d]pyrimidines (contain pyridine logic)PI3K InhibitorsCancer nih.gov
DiarylpyridinesTubulin Polymerization InhibitorsCancer nih.gov
Pyrrolo[3,4-c]pyridinesHIV-1 InhibitionAntiviral nih.gov
Pyrrolo[3,4-c]pyridinesGlucose Uptake StimulationAntidiabetic nih.gov
Pyridine-ThiazolesCytotoxicityCancer organic-chemistry.org
Pyridine-PiperazinesUrease InhibitorsGastric Disorders nih.gov
Pyridine-based ThioalkylsAnticonvulsantNeurology nih.gov
Pyridine-based ThiadiazolesAnti-inflammatoryInflammation nih.gov

Innovative Approaches to High-Throughput Screening and Phenotypic Assays

To uncover the biological activities of this compound, innovative screening approaches are essential. The field is moving beyond traditional target-based, high-throughput screening (HTS) in simple biochemical assays towards more physiologically relevant and information-rich methods.

Phenotypic Screening: This approach involves testing compounds in complex biological systems, such as whole cells or organisms, to identify molecules that produce a desired phenotypic change (e.g., cancer cell death) without prior knowledge of the specific molecular target. This can lead to the discovery of first-in-class medicines with novel mechanisms of action.

3D Cell Culture Models: Screening in three-dimensional (3D) cell cultures, such as spheroids or organoids, is becoming more common. libretexts.org These models more accurately mimic the microenvironment of tissues in the human body compared to traditional two-dimensional (2D) cell monolayers, leading to more clinically applicable results. libretexts.org HTS platforms have been successfully adapted to accommodate these complex 3D models. libretexts.org

High-Content Imaging and Analysis: Modern screening platforms often incorporate automated high-content imaging, which captures detailed images of cells treated with test compounds. This allows for the simultaneous measurement of multiple parameters, providing a rich dataset on a compound's effects on cell morphology, organelle health, and specific protein localization.

Integrated Screening Paradigms: The most powerful approach combines these innovations. For instance, a high-throughput phenotypic screen in a 3D cell culture model can be integrated with a large-scale AI-driven virtual screen. nih.gov The experimental data from the phenotypic screen can be used to train and refine the AI models, creating a feedback loop that accelerates the discovery of novel, active compounds. nih.gov

Rational Design of Next-Generation Analogs with Tailored Biological Profiles

Once an initial biological activity is identified for this compound, the principles of rational drug design will be employed to create next-generation analogs with optimized properties. This involves making targeted chemical modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic profile.

Structure-Based Design: If the crystal structure of the biological target in complex with the lead compound is available, structure-based design can be used to guide modifications. This allows chemists to design new analogs that make more favorable interactions with the target's binding site.

Scaffold Hopping and Bioisosteric Replacement: The core pyridine ring or the cyclopropylethynyl substituent can be replaced with other chemical groups (bioisosteres) to fine-tune the molecule's properties. For example, replacing a carbon atom in a benzene (B151609) ring with a nitrogen to form a pyridine ring is a common strategy to block sites of metabolism and improve metabolic stability. nih.gov Similarly, the cyclopropyl (B3062369) group could be replaced with other small, constrained rings to explore different interactions within the binding pocket.

Addressing Metabolic Liabilities: A major focus of analog design is improving metabolic stability to ensure a longer duration of action in the body. Oxidative metabolism by cytochrome P450 (CYP) enzymes is a common pathway for drug clearance. mdpi.com A proven strategy to enhance stability is the replacement of hydrogen atoms at metabolically vulnerable positions with deuterium (B1214612). mdpi.comnih.gov The C-D bond is stronger than the C-H bond, which can slow the rate of CYP-mediated metabolism, a phenomenon known as the kinetic isotope effect. For this compound, deuteration of the pyridine ring or the cyclopropyl group could be explored to improve its pharmacokinetic profile.

The following table outlines rational design strategies that could be applied to create next-generation analogs of this compound.

Design StrategyExample ModificationPotential OutcomeReference(s)
Block Metabolic "Soft Spots" Replace a C-H on the pyridine ring with a C-F or add a nitrogen atom (e.g., creating a pyrimidine).Increased metabolic stability by blocking P450-mediated oxidation. nih.gov
Kinetic Isotope Effect Replace hydrogen atoms on the pyridine or cyclopropyl group with deuterium (C-D).Decreased rate of metabolic clearance, leading to longer half-life. mdpi.comnih.gov
Scaffold Hopping Replace the pyridine ring with another electron-deficient heterocycle (e.g., pyrazole).Alter selectivity, improve metabolic profile, and escape existing patent space. nih.gov
Modulate Physicochemical Properties Introduce polar groups (e.g., -OH, -NH2) or non-polar groups to the pyridine ring.Tune solubility, cell permeability, and target binding affinity. organic-chemistry.org
Probe Target Binding Pocket Vary the size and electronics of the substituent at the 3-position (e.g., replace cyclopropyl with tert-butyl or a different ring system).Optimize potency and selectivity for the biological target. scispace.com

By systematically applying these emerging research paradigms, the scientific community can thoroughly investigate the potential of this compound, paving the way for the development of novel therapeutics with tailored biological profiles.

Q & A

Q. What are the common synthetic routes for 3-(2-Cyclopropylethynyl)pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling between 3-bromopyridine and cyclopropylethyne derivatives under palladium catalysis. Key parameters include ligand selection (e.g., triphenylphosphine), solvent choice (e.g., THF or DMF), and temperature control (60–80°C) to minimize side reactions. Monitoring via TLC or GC-MS is critical to track intermediate formation. For yield optimization, consider inert atmosphere (N₂/Ar) to prevent alkyne oxidation and stoichiometric adjustments (1.2–1.5 equivalents of cyclopropylethyne) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm cyclopropane ring integrity and alkyne connectivity. IR spectroscopy can validate C≡C stretching (~2100 cm⁻¹). Computational tools (DFT, e.g., B3LYP/6-31G*) predict electronic properties like HOMO-LUMO gaps and charge distribution. X-ray crystallography is recommended for unambiguous structural confirmation, though crystal growth may require slow evaporation in dichloromethane/hexane mixtures .

Q. What safety protocols are essential for handling this compound given limited toxicity data?

  • Methodological Answer : Adopt precautionary measures:
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes and seek medical attention .
  • Storage : Inert atmosphere-sealed containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?

  • Methodological Answer : Conflicting NOE signals may arise from dynamic conformational changes or steric interactions. Strategies include:
  • Variable-Temperature NMR : To identify temperature-dependent conformational equilibria.
  • Isotopic Labeling : ¹³C-labeled analogs to clarify coupling patterns.
  • Computational Modeling : MD simulations (e.g., AMBER) to predict dominant conformers .

Q. What strategies mitigate side reactions during functionalization of this compound (e.g., cyclopropane ring opening)?

  • Methodological Answer : To preserve the cyclopropane moiety:
  • Mild Reaction Conditions : Avoid strong acids/bases; use Lewis acids (e.g., ZnCl₂) for controlled electrophilic substitution.
  • Protecting Groups : Temporarily mask the alkyne with trimethylsilyl groups during harsh reactions.
  • Real-Time Monitoring : In situ FTIR or Raman spectroscopy to detect ring strain release .

Q. How can researchers evaluate the compound’s potential as a ligand in catalytic systems?

  • Methodological Answer : Screen via:
  • Coordination Studies : UV-Vis titration with metal salts (e.g., Pd(OAc)₂) to assess binding constants.
  • Catalytic Activity Assays : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover frequencies (TOF) with standard ligands.
  • XAS/XPS : To analyze metal-ligand bonding and oxidation states .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies between computational predictions and experimental reactivity (e.g., unexpected regioselectivity)?

  • Methodological Answer : Reconcile differences by:
  • Solvent Effects : Include solvation models (e.g., PCM) in DFT calculations.
  • Transition State Analysis : Identify energy barriers via QM/MM simulations.
  • Isotope Effects : ²H/¹³C kinetic isotope experiments to probe mechanistic pathways .

Q. What analytical techniques differentiate degradation products of this compound under oxidative conditions?

  • Methodological Answer : Use LC-HRMS with C18 columns (ACN/water gradient) to separate byproducts. MS/MS fragmentation identifies structural motifs (e.g., cyclopropane ring cleavage). EPR Spectroscopy detects radical intermediates if oxidation involves free-radical pathways .

Experimental Design Considerations

Q. How to design stability studies for this compound in aqueous media?

  • Methodological Answer :
  • pH-Varied Stability : Incubate at pH 3–10 (37°C) and monitor via HPLC-UV at 254 nm.
  • Light Exposure Tests : Use UV chambers (254–365 nm) to assess photodegradation.
  • Mass Balance Analysis : Quantify degradation products and propose pathways via HRMS .

Q. What methods validate the compound’s bioactivity in cellular assays without commercial reference standards?

  • Methodological Answer :
  • Dose-Response Curves : Test across 0.1–100 µM ranges with positive/negative controls.
  • Orthogonal Assays : Combine MTT viability assays with fluorescent probes (e.g., ROS detection).
  • SAR Studies : Synthesize analogs (e.g., cyclopropane-removed derivatives) to isolate pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.